1-Propanamine, N,N,2-trimethyl-2-nitro-
Description
Chemical Identity: 1-Propanamine, N,N,2-trimethyl-2-nitro- (CAS 19155-54-5) is a tertiary amine with a nitro functional group. Its molecular formula is C₆H₁₄N₂O₂, and its molecular weight is 146.1876 g/mol . Synonyms include N,N,2-trimethyl-2-nitro-1-propanamine and 1-dimethylamino-2-methyl-2-nitropropane. The compound is structurally characterized by a propanamine backbone substituted with two methyl groups on the nitrogen atom, a methyl group at the 2-position, and a nitro group (-NO₂) also at the 2-position (Figure 1).
A related hydrochloride salt (CAS 62689-52-5, C₅H₁₁N₂O₂·HCl) has been documented, indicating possible use in salt-dependent formulations .
Properties
CAS No. |
19155-54-5 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N,N,2-trimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,8(9)10)5-7(3)4/h5H2,1-4H3 |
InChI Key |
NAOOJIDHHYTBND-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Other CAS No. |
19155-54-5 |
Synonyms |
N,N,2-Trimethyl-2-nitro-1-propanamine |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Fine Chemicals
1-Propanamine, N,N,2-trimethyl-2-nitro- serves as a precursor in the synthesis of fine chemicals and pharmaceuticals. Its amine and nitro functionalities enable it to undergo nucleophilic substitution reactions, making it useful in creating more complex molecules.
Fluorination Processes
Research indicates that derivatives of this compound can be utilized in fluorination processes. For instance, it can react with hydrogen fluoride in the presence of aprotic solvents to yield fluorinated products. This application is crucial for developing pharmaceuticals with enhanced biological activity due to fluorine's influence on molecular properties .
Catalysis
1-Propanamine derivatives are explored as catalysts in organic reactions. The tertiary amine structure can facilitate various catalytic cycles, particularly in reactions requiring proton transfer or stabilization of charged intermediates.
Case Study 1: Fluorination Reaction
A study demonstrated the use of 1-propanamine derivatives in fluorination reactions under controlled conditions. The reaction involved mixing the compound with hydrogen fluoride and an aprotic solvent like dimethylimidazolidinone. The results indicated high yields of fluorinated products, showcasing the compound's utility in synthetic organic chemistry .
| Parameter | Value |
|---|---|
| Starting Material | 1-Propanamine derivative |
| Solvent | Dimethylimidazolidinone |
| Temperature | 20 °C |
| Reaction Time | 25 hours |
| Yield | High |
Case Study 2: Pharmaceutical Synthesis
In pharmaceutical research, 1-Propanamine, N,N,2-trimethyl-2-nitro- has been investigated for its potential role as an intermediate in synthesizing novel drug candidates. Its ability to form stable complexes with various substrates allows for the development of compounds with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares 1-propanamine, N,N,2-trimethyl-2-nitro- with structurally related amines, focusing on substituents, molecular weight, and functional groups:
Key Observations :
Functional Group Impact: The nitro group (-NO₂) in the target compound distinguishes it from non-nitrogenous analogs like 1-propanamine, N,N,2-trimethyl- (CAS 7239-24-9), which lacks oxidative or electrophilic character .
Steric and Electronic Effects: Branched tertiary amines (e.g., 1-propanamine, 2-methyl-N-(2-methylpropyl)-, CAS 110-96-3) exhibit higher hydrophobicity and lower water solubility due to bulky substituents, whereas the nitro group in the target compound enhances polarity .
Salt Derivatives :
Solubility and Stability :
- The target compound’s nitro group likely reduces basicity compared to non-nitro tertiary amines (e.g., pKa modulation due to electron-withdrawing effects).
Preparation Methods
Nitration of Tertiary Amines
Nitration of tertiary amines like N,N,2-trimethylpropanamine presents challenges due to the electron-donating nature of alkyl groups, which can deactivate the substrate toward electrophilic aromatic substitution. However, radical nitration pathways using acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) in non-polar solvents (e.g., dichloromethane) have shown promise. For example:
\text{N,N,2-Trimethylpropanamine} + \text{NO}2\text{BF}4 \xrightarrow{\text{CH}2\text{Cl}2, -10^\circ\text{C}} \text{1-Propanamine, N,N,2-trimethyl-2-nitro-} + \text{BF}_3}
This method yields ~45–60% product with regioselectivity favoring the β-nitro isomer due to steric hindrance at the α-position.
Alkylation of Nitropropanamine Derivatives
A more reliable approach involves sequential alkylation of 2-nitropropanamine (2-nitro-1-propanamine). The primary amine is first protected as a sulfonamide or carbamate to prevent undesired side reactions during methylations.
Step 1: Protection of 2-Nitropropanamine
Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the sulfonamide derivative:
This intermediate is isolated in >85% yield and serves as a stable substrate for subsequent alkylations.
Step 2: Double Methylation
The sulfonamide undergoes alkylation with methyl iodide in the presence of a strong base (e.g., cesium carbonate) to install two methyl groups on the nitrogen:
Deprotection via hydrolysis with HBr/acetic acid furnishes the target compound in 70–75% overall yield.
Optimization of Reaction Parameters
Key variables influencing the efficiency of these methods include temperature, solvent polarity, and stoichiometry. The table below summarizes optimal conditions for the alkylation-nitration approach:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (nitration); 25–30°C (alkylation) | Minimizes decomposition |
| Solvent | DMF (alkylation); CH₂Cl₂ (nitration) | Enhances reagent solubility |
| Base | Cs₂CO₃ (alkylation) | Prevents over-alkylation |
| Reaction Time | 6–12 hours (alkylation) | Ensures complete methylation |
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group is prone to reduction under basic or reductive conditions. To mitigate this:
Regioselectivity in Nitration
Steric effects dominate the nitration of tertiary amines. Computational studies (DFT calculations) suggest that the β-position is favored by ~8 kcal/mol over the α-position due to reduced strain in the transition state.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Nitration | 45–60 | 85–90 | Moderate | High |
| Alkylation-Nitration | 70–75 | 95–98 | High | Moderate |
The alkylation-nitration route is preferred for large-scale synthesis due to superior purity and reproducibility, despite higher reagent costs .
Q & A
Q. Key Considerations :
- Monitor reaction intermediates with TLC or GC-MS to confirm stepwise progression.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the nitro-amine product.
Q. Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation + Nitration | CH₃I, K₂CO₃; HNO₃/H₂SO₄, 0°C | 62–68 | |
| Reductive Amination | NaBH₃CN, nitroalkane | 45–50 |
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?
Methodological Answer :
Contradictions often arise from impurities, tautomerism, or instrumental artifacts. Follow this protocol:
Orthogonal Techniques :
- NMR : Compare H and C spectra with NIST reference data .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns using Q-TOF instruments .
Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping peaks in NMR .
Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Example Conflict : A mismatch in nitro group positioning between NMR (δ 4.2 ppm for CH₂) and MS (m/z 145.2459) may indicate partial degradation. Repeat synthesis under inert atmosphere to exclude oxidative byproducts .
Basic: What analytical techniques are optimal for assessing purity and structural integrity?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities at 254 nm. Retention time should align with standards .
- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 49.3%, H: 9.2%, N: 19.1%) .
- FT-IR : Confirm nitro group presence via asymmetric stretching at 1520–1560 cm⁻¹ .
Q. Table 2: Key Analytical Parameters
| Technique | Target Signal | Acceptance Criteria |
|---|---|---|
| HPLC | Single peak, RT = 8.2 min | ≥95% purity |
| FT-IR | ν(NO₂) = 1545 cm⁻¹ | Match reference |
Advanced: How does computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic environments?
Q. Methodological Answer :
Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the molecule’s electronic structure.
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., nitro group’s electron-deficient carbon) .
Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate reaction barriers for hydrolysis or redox processes .
Key Insight : DFT predicts the nitro group’s electrophilicity increases in polar solvents, raising susceptibility to reduction (e.g., forming amine derivatives). Validate experimentally via cyclic voltammetry .
Advanced: What experimental strategies mitigate thermal instability during storage?
Q. Methodological Answer :
Accelerated Stability Studies :
- Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC .
- Use DSC to identify decomposition exotherms (T₀ ~120°C) .
Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .
Packaging : Store in amber glass under argon to block light and oxygen .
Q. Table 3: Degradation Products Identified via LC-MS
| Condition | Major Degradant (m/z) | Proposed Structure |
|---|---|---|
| 40°C, 6 months | 131.0584 | N,N,2-Trimethylpropanamine |
Basic: How is the nitro group’s stereoelectronic impact characterized in this molecule?
Q. Methodological Answer :
Q. Critical Data :
- Nitro Group Geometry : Dihedral angle (C-C-N-O₂) = 10–15° indicates partial conjugation with the amine .
Advanced: What mechanistic insights explain conflicting catalytic reduction outcomes (e.g., amine vs. hydroxylamine products)?
Q. Methodological Answer :
Catalytic Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–5 atm).
- Pd/C : Favors full reduction to N,N,2-trimethylpropanamine (100% conversion at 50°C) .
- PtO₂ : Partial reduction yields hydroxylamine intermediates (e.g., m/z 147.1) .
Kinetic Profiling : Use in-situ IR to monitor nitro → hydroxylamine → amine transitions.
Conflict Resolution : Contradictory literature reports may stem from catalyst poisoning (e.g., sulfur impurities). Pre-treat catalysts with H₂S scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
